



Application Note: Paclitaxel C Analytical Standards and Reference Materials

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Compound of Interest		
Compound Name:	Paclitaxel C	
Cat. No.:	B15556876	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel C, also known as Taxuyunnanine A, is a naturally occurring taxane and a close structural analog of Paclitaxel, a widely used chemotherapeutic agent.[1] As an impurity or a related compound found in Paclitaxel preparations, the accurate identification and quantification of Paclitaxel C are crucial for quality control and drug safety in the pharmaceutical industry.[2] This application note provides detailed information on the analytical standards of Paclitaxel C, including its physicochemical properties, and offers comprehensive protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Paclitaxel C Analytical Standards

Paclitaxel C analytical standards are highly purified materials intended for use in qualitative and quantitative analyses.[3][4][5] These standards are essential for method development, validation, and routine quality control testing of Paclitaxel drug substances and products.

Physicochemical Properties and Specifications

Proper handling and storage of **Paclitaxel C** analytical standards are critical to maintain their integrity and ensure accurate analytical results. Below is a summary of typical specifications for a **Paclitaxel C** reference standard.



Parameter	Specification	Source
Synonyms	Taxuyunnanine A, N- Debenzoyl-N- hexanoylpaclitaxel, Taxol C	[1]
CAS Number	153415-45-3	[1]
Molecular Formula	C46H57NO14	[6]
Molecular Weight	847.94 g/mol	[6]
Appearance	White to off-white solid	
Purity (by HPLC)	≥95% - ≥98%	
Melting Point	150°C (methanol) or 204- 205°C	[7][8]
Storage Conditions	2-8°C, protected from light	[9]
Solubility	Soluble in DMSO and methanol	

Stability and Handling

While specific stability studies on **Paclitaxel C** are not extensively published, its structural similarity to Paclitaxel suggests that it may exhibit similar stability characteristics. Paclitaxel is known to be susceptible to degradation, particularly epimerization at the C-7 position.[10] Therefore, it is recommended to store **Paclitaxel C** standards in a cool, dry, and dark place. Solutions should be prepared fresh and used promptly. For longer-term storage, solutions should be kept at -20°C.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of **Paclitaxel C**.

High-Performance Liquid Chromatography (HPLC) Method



This protocol is a representative method for the quantification of **Paclitaxel C** and the separation from Paclitaxel and other related impurities.

2.1.1. Materials and Reagents

- Paclitaxel C reference standard
- · Paclitaxel reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Phosphate buffer (pH 4.5)

2.1.2. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile and Water (or phosphate buffer pH 4.5) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture.
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	25°C
Detection	UV at 227 nm

2.1.3. Standard and Sample Preparation

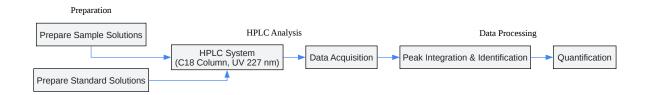
• Standard Stock Solution (e.g., 1000 μg/mL): Accurately weigh about 10 mg of **Paclitaxel C** reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume



with acetonitrile.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 μg/mL).
- Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

2.1.4. Analysis Workflow



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HPLC Analysis Workflow for **Paclitaxel C**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides higher sensitivity and selectivity for the detection and quantification of **Paclitaxel C**, particularly in complex matrices. The following is an adaptation of a validated method for Paclitaxel.

2.2.1. Materials and Reagents

- Paclitaxel C reference standard
- Internal Standard (e.g., Docetaxel)
- Acetonitrile (LC-MS grade)



- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid

2.2.2. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transitions	Precursor and product ions for Paclitaxel C and the internal standard would need to be determined by infusion and optimization.

2.2.3. Standard and Sample Preparation

- Standard Stock Solution: Prepare as described for the HPLC method, using LC-MS grade solvents.
- Working Standard Solutions: Prepare dilutions in the appropriate matrix (e.g., plasma, formulation blank) and spike with the internal standard.
- Sample Preparation (from a biological matrix):

Methodological & Application

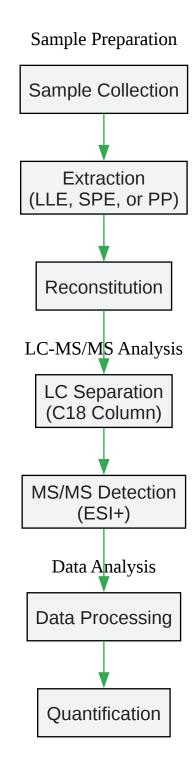




- Protein Precipitation: Add acetonitrile to the sample, vortex, and centrifuge.
- Liquid-Liquid Extraction: Extract the analyte from the sample using an appropriate organic solvent.
- Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up and concentrate the sample.
- Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

2.2.4. Analysis Workflow





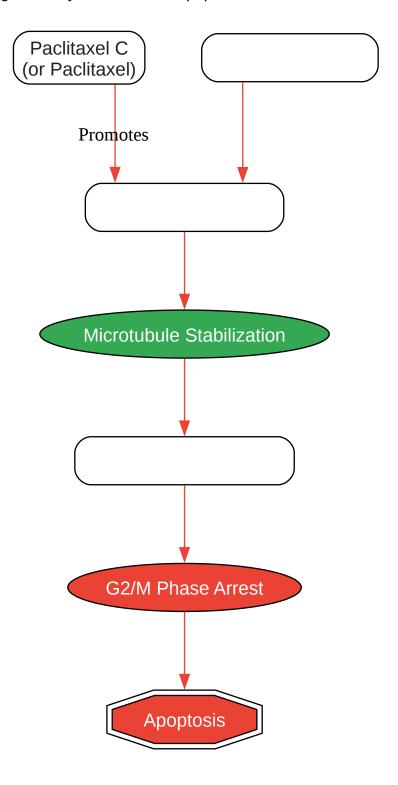
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LC-MS/MS Analysis Workflow for **Paclitaxel C**.

Signaling Pathway Context (Illustrative)



While **Paclitaxel C**'s specific biological activity is not as well-documented as Paclitaxel's, its structural similarity suggests it may interact with microtubules. The diagram below illustrates the established mechanism of action for Paclitaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.



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Proposed Mechanism of Action for Taxanes.

Conclusion

This application note provides a comprehensive overview of **Paclitaxel C** analytical standards and detailed protocols for their analysis. The use of well-characterized reference materials and validated analytical methods is paramount for ensuring the quality and safety of pharmaceutical products containing Paclitaxel. The provided HPLC and LC-MS/MS methods offer robust and reliable approaches for the quantification of **Paclitaxel C** in various sample types.

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